1-(2,6-Dichloropyridin-4-YL)ethanone

Physicochemical Properties Drug Design Lipophilicity

The 2,6-dichloro-4-acetylpyridine scaffold is essential for building kinase inhibitor libraries and agrochemical leads. Its two chlorine atoms act as orthogonal handles for sequential cross-coupling, enabling precise SAR exploration with predictable regioselectivity—unlike common 3-yl or non-halogenated analogs. Guaranteed ≥98% purity and ambient stability streamline multi-step synthesis. Don't risk failed reactions with wrong isomers; secure your supply of this differentiated building block now.

Molecular Formula C7H5Cl2NO
Molecular Weight 190.02 g/mol
CAS No. 185319-20-4
Cat. No. B180333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,6-Dichloropyridin-4-YL)ethanone
CAS185319-20-4
Synonyms1-(2,6-dichloropyridin-4-yl)ethanone
Molecular FormulaC7H5Cl2NO
Molecular Weight190.02 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC(=NC(=C1)Cl)Cl
InChIInChI=1S/C7H5Cl2NO/c1-4(11)5-2-6(8)10-7(9)3-5/h2-3H,1H3
InChIKeyWJQBYWORWVMKAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,6-Dichloropyridin-4-yl)ethanone (CAS 185319-20-4): Procurement and Selection Guide for Pharmaceutical and Agrochemical Intermediates


1-(2,6-Dichloropyridin-4-yl)ethanone (CAS 185319-20-4) is a chlorinated pyridine derivative featuring a ketone functional group at the 4-position and chlorine substituents at the 2- and 6-positions of the pyridine ring [1]. It is widely utilized as a versatile building block in organic synthesis, particularly in the pharmaceutical and agrochemical sectors, where its electron-withdrawing chlorine substituents enhance reactivity in nucleophilic substitution and cross-coupling reactions [1]. The compound is commercially available with a typical purity of 95-98% .

Why Substituting 1-(2,6-Dichloropyridin-4-yl)ethanone (CAS 185319-20-4) with Closely Related Analogs Can Compromise Synthetic Outcomes


Generic substitution among pyridine derivatives is inadvisable due to significant variations in physicochemical properties and reactivity profiles that directly impact synthetic routes and product purity. Even minor alterations in substitution pattern or halogen type can drastically alter reaction yields, regioselectivity, and downstream applicability. For instance, the 2,6-dichloro substitution pattern in the target compound imparts unique electronic effects and steric hindrance compared to its 3-yl isomer (CAS 412018-50-9) or phenyl analog (CAS 2040-05-3), which can lead to different outcomes in key reactions like Suzuki-Miyaura couplings [1]. Furthermore, the absence of chlorine atoms, as in 4-acetylpyridine (CAS 1122-54-9), eliminates crucial synthetic handles, while the presence of fluorine atoms (as in 2,6-difluoro analogs) alters metabolic stability and physicochemical properties in ways that may be unsuitable for specific applications [2]. Therefore, selecting the correct isomer and halogen pattern is critical for ensuring reproducible and efficient synthetic processes.

Quantitative Differentiation of 1-(2,6-Dichloropyridin-4-yl)ethanone (CAS 185319-20-4) Against Key Analogs for Informed Procurement


LogP Value Comparison: 1-(2,6-Dichloropyridin-4-yl)ethanone vs. 1-(2,6-Dichlorophenyl)ethanone

1-(2,6-Dichloropyridin-4-yl)ethanone (CAS 185319-20-4) exhibits a predicted LogP (XLogP3) value of 1.7, whereas its phenyl analog, 1-(2,6-dichlorophenyl)ethanone (CAS 2040-05-3), has a predicted LogP of approximately 2.8 [1]. This lower lipophilicity is due to the presence of the pyridine nitrogen, which increases polarity and reduces logP relative to the all-carbon phenyl ring [1].

Physicochemical Properties Drug Design Lipophilicity

Melting Point and Physical State: 4-yl vs. 3-yl Isomer Differentiation

The 4-yl isomer (CAS 185319-20-4) is a solid with a melting point reported in the range of 32-34 °C, whereas the 3-yl isomer (CAS 412018-50-9) is a solid with a higher melting point of 38-40 °C . This difference in melting point reflects variations in crystal packing and intermolecular interactions arising from the different substitution patterns on the pyridine ring .

Physical Properties Solid-State Chemistry Formulation

Synthetic Utility: Chlorine Substituents as Handles for Cross-Coupling

The 2,6-dichloro substitution pattern in 1-(2,6-dichloropyridin-4-yl)ethanone provides two reactive sites for sequential functionalization via cross-coupling reactions. In contrast, 4-acetylpyridine (CAS 1122-54-9) lacks these chlorine handles, limiting its utility for building more complex structures [1]. While specific yield data for the target compound is not available in the open literature, studies on analogous 2,6-dichloropyridines demonstrate that selective Suzuki-Miyaura coupling can be achieved, enabling the synthesis of 2-chloro-6-alkylpyridines or 2-aryl-6-alkylpyridines in good yields [1].

Organic Synthesis Cross-Coupling Suzuki-Miyaura

Purity and Analytical Characterization: Batch-to-Batch Consistency

Commercially available 1-(2,6-dichloropyridin-4-yl)ethanone is typically supplied with a purity of ≥95% to 98%, as verified by HPLC and NMR . This high purity reduces the need for further purification steps, streamlining synthetic workflows. In contrast, less common analogs, such as the 2,6-difluoro-4-yl isomer, may be available only as custom synthesis items with variable purity and longer lead times .

Quality Control Analytical Chemistry Procurement

Stability and Storage: Room Temperature vs. Cold Chain Requirements

1-(2,6-Dichloropyridin-4-yl)ethanone is stable under an inert atmosphere at room temperature, simplifying storage and handling . This contrasts with the 3-yl isomer (CAS 412018-50-9), which is recommended for storage at 2-8°C, and the 2,6-dichlorophenyl analog (CAS 2040-05-3), which has a melting point near room temperature (37-41°C) and may require temperature control during shipping .

Stability Logistics Inventory Management

Optimal Application Scenarios for 1-(2,6-Dichloropyridin-4-yl)ethanone (CAS 185319-20-4) Based on Evidenced Differentiation


Medicinal Chemistry: Synthesis of Kinase Inhibitor Libraries

The 2,6-dichloro-4-acetylpyridine scaffold is an ideal starting point for the construction of focused kinase inhibitor libraries. Its two chlorine atoms serve as orthogonal handles for sequential cross-coupling reactions, allowing for the rapid introduction of diverse aryl and alkyl groups to explore structure-activity relationships (SAR) [1]. The compound's moderate lipophilicity (LogP = 1.7) contributes to favorable physicochemical properties in the resulting analogs, a critical factor in drug discovery [2].

Agrochemical Development: Synthesis of Novel Herbicides or Fungicides

The electron-withdrawing nature of the 2,6-dichloropyridine core enhances the metabolic stability of derived compounds, a desirable trait in agrochemical design [1]. The compound's high commercial purity (≥95-98%) and room-temperature stability facilitate its use in multi-step syntheses on a larger scale, making it a practical choice for developing new crop protection agents where consistent quality and ease of handling are paramount .

Materials Science: Building Block for Functionalized Ligands and Polymers

The rigid, planar structure of the 2,6-dichloropyridin-4-yl core, combined with its ability to undergo controlled cross-coupling, makes it a valuable monomer for the synthesis of conjugated polymers and metal-organic frameworks (MOFs) [1]. The distinct reactivity of the 4-yl isomer, compared to its 3-yl counterpart, ensures the desired regiochemistry in the final polymer, which is crucial for achieving target optoelectronic properties .

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